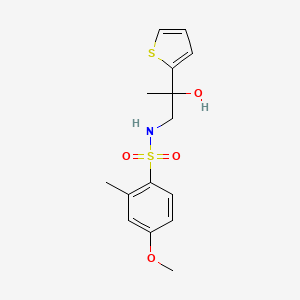
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide” and “N-(2-hydroxy-2-(thiophen-2-yl)propyl)ethanesulfonamide” are chemical compounds that hold immense potential in scientific research . Their unique properties enable diverse applications, ranging from pharmaceutical synthesis to catalysis.
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)ethanesulfonamide” is represented by the molecular formula C9H15NO3S2 .
Chemical Reactions Analysis
Piperidones, which are related to the compound you’re interested in, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Scientific Research Applications
Photodynamic Therapy Applications
The compound's derivatives have been synthesized and characterized, showing properties very useful for photodynamic therapy (PDT). A study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, indicating the compound's potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Research
Several studies have investigated the anticancer effects of sulfonamide compounds, including derivatives of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide. These compounds were evaluated against various cancer cell lines, showing significant inhibitory activity and potential as anticancer agents. For instance, aminothiazole-paeonol derivatives exhibited high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, with specific compounds displaying potent inhibitory activity and superior performance compared to 5-fluorouracil (Tsai et al., 2016).
Nonlinear Optical Properties
The synthesis of thienyl-substituted pyridinium salts, including derivatives of the compound , has been explored for their second-order nonlinear optical (NLO) properties. These studies aim to understand the compound's potential in developing materials for optical and photonic applications. Specific derivatives demonstrated noncentrosymmetric structures and showed promising SHG efficiency, highlighting their potential in NLO applications (Li et al., 2012).
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives has also focused on their potential as carbonic anhydrase inhibitors. These compounds, including derivatives of this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isozymes. Their high inhibitory potency and good water solubility make them candidates for therapeutic applications, such as treating glaucoma by lowering intraocular pressure (Casini et al., 2002).
Mechanism of Action
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The compound’s interaction with its targets would depend on the chemical properties of both the compound and the target. For example, the compound might inhibit an enzyme’s activity, activate a receptor, or block an ion channel .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of certain functional groups could affect the compound’s solubility, stability, and permeability, which in turn would influence its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-9-12(20-3)6-7-13(11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJYUUXBIBFOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
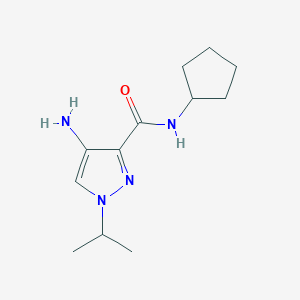
![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)
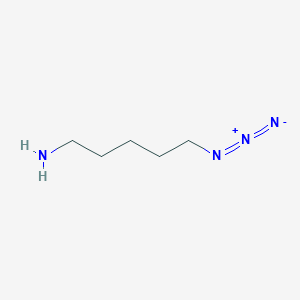
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)
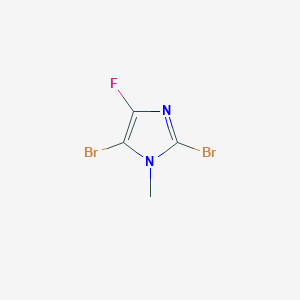
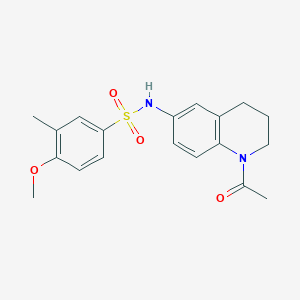

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
